Cadrofloxacin

Drug-drug interaction CYP450 inhibition Human liver microsomes

Cadrofloxacin is a fluoroquinolone antibacterial for research into drug-drug interactions (DDI) and hepatobiliary pharmacokinetics. It is ideal for studies where CYP1A2 or CYP2C9 inhibition by comparators like ciprofloxacin or levofloxacin would confound results. - Negligible CYP1A2/CYP2C9 inhibition vs. ciprofloxacin (IC50 CYP1A2: 135 µM) and levofloxacin (IC50 CYP2C9: 210 µM). - High biliary penetration: gallbladder tissue-to-serum ratios up to 3.4; bile concentrations up to 12.9 µg/mL after a 200 mg oral dose. - Superior potency vs. ciprofloxacin/ofloxacin against oxacillin-susceptible staphylococci (2- to 8-fold) and Acinetobacter spp. (MIC90 = 0.03 µg/mL). Supplied as ≥98% pure powder with ambient shipping. Bulk quantities available on request.

Molecular Formula C19H20F3N3O4
Molecular Weight 411.4 g/mol
CAS No. 153808-85-6
Cat. No. B129323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadrofloxacin
CAS153808-85-6
Synonymscaderofloxacin
cadrofloxacin
Molecular FormulaC19H20F3N3O4
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F
InChIInChI=1S/C19H20F3N3O4/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28)/t9-/m0/s1
InChIKeyQBDBUKJBJJWZMG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cadrofloxacin Identity & Sourcing


Cadrofloxacin (also designated Caderofloxacin, CS-940) is a synthetic, orally bioactive fluoroquinolone antibacterial agent characterized by the presence of an (S)-3-methylpiperazinyl substituent at the C-7 position and a difluoromethoxy group at the C-8 position of the quinolone nucleus [1]. It was originally developed by Ube Industries in collaboration with Sankyo (now Daiichi Sankyo) and acts via inhibition of bacterial type II DNA topoisomerases (DNA gyrase and topoisomerase IV) [2][3]. Its development was later discontinued by the originators, and subsequent development efforts were pursued by Hengrui in China before termination of regulatory approval procedures in 2015 [3][4]. The compound is available from multiple research chemical suppliers for in vitro and in vivo experimental use only, with purity typically specified at ≥98% .

Discontinued fluoroquinolone tool compound Supplied for in vitro and in vivo experimental use; not for human or veterinary therapeutic application.
Distinct CYP450 and tissue distribution profile Supports research models exploring drug-drug interaction, hepatobiliary pharmacokinetics, and tissue penetration.
Antimicrobial susceptibility research Reported activity against staphylococci, Acinetobacter spp., and S. maltophilia supports screening-panel investigations.

Cadrofloxacin Non-Interchangeability


Fluoroquinolone class compounds exhibit substantial variability in their secondary pharmacodynamic profiles—particularly cytochrome P450 enzyme inhibition potential and tissue distribution characteristics—despite shared primary mechanisms of action. Generic substitution among fluoroquinolones in research applications may introduce confounding variables that alter experimental outcomes. Cadrofloxacin demonstrates a negligible inhibitory effect on CYP1A2 and CYP2C9 isoforms in human liver microsomes, a profile that contrasts sharply with the measurable inhibition exhibited by widely used comparators such as ciprofloxacin (IC50 CYP1A2: 135 μmol/L; CYP2C9: 180 μmol/L) and levofloxacin (IC50 CYP2C9: 210 μmol/L) [1]. Additionally, cadrofloxacin exhibits markedly elevated biliary and gallbladder tissue concentrations in human subjects following oral administration, with gallbladder tissue-to-serum concentration ratios reaching up to 3.4 [2]. These differential characteristics render cadrofloxacin a distinct research tool for studies investigating fluoroquinolone-associated drug-drug interactions, hepatobiliary pharmacokinetics, or targeted tissue penetration models—applications where substitution with ciprofloxacin, levofloxacin, or moxifloxacin would yield fundamentally different experimental results.

Cadrofloxacin (This Product)
Negligible CYP1A2/CYP2C9 inhibition in human liver microsomes; elevated biliary and gallbladder tissue distribution reported.
Ciprofloxacin / Levofloxacin
Measurable CYP1A2/CYP2C9 inhibition; different tissue penetration profile may shift experimental outcomes.
Fluoroquinolone class members are not interchangeable. CYP inhibition profiles, biliary excretion, and tissue distribution vary significantly and may introduce confounding variables in DDI, pharmacokinetic, or tissue-penetration research models.

Cadrofloxacin Comparator Evidence


CYP1A2/CYP2C9 Inhibition vs Ciprofloxacin

In a head-to-head comparative study using human liver microsomes, cadrofloxacin demonstrated little or no inhibition of CYP1A2 or CYP2C9 activity when tested at concentrations up to 200 mg/L. In contrast, ciprofloxacin showed weak but measurable inhibition of both CYP1A2 (IC50 = 135 μmol/L) and CYP2C9 (IC50 = 180 μmol/L), while levofloxacin inhibited CYP2C9 with an IC50 of 210 μmol/L [1]. The study also tested moxifloxacin and gatifloxacin, both of which exhibited similarly negligible inhibition to cadrofloxacin [1].

CYP1A2/CYP2C9 Inhibition
Head-to-head
Cadrofloxacin: negligible inhibition
Ciprofloxacin IC50: 135–210 µmol/L
Supports DDI study context with minimal CYP confound
Human liver microsomes; LC/MS readout
Drug-drug interaction CYP450 inhibition Human liver microsomes

Oxacillin-Susceptible Staphylococci: Superior Potency

In a comprehensive study testing CS-940 against 761 clinical isolates, the compound was found to be two- to eightfold more active than ciprofloxacin or ofloxacin against oxacillin-susceptible Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus haemolyticus, and coagulase-negative Staphylococcus spp. [1]. The study also reported that CS-940 demonstrated a high degree of potency against Haemophilus influenzae, Moraxella catarrhalis, and Neisseria spp., with MIC90 values ≤0.06 μg/mL [1].

Anti-Staphylococcal Activity
Head-to-head
2- to 8-fold more active than ciprofloxacin/ofloxacin
Reported antimicrobial screening context
761 oxacillin-susceptible clinical isolates
Antibacterial susceptibility Staphylococcus MIC90

Acinetobacter & S. maltophilia Activity vs Ciprofloxacin

When tested against Acinetobacter spp., cadrofloxacin (CS-940) exhibited an MIC90 of 0.03 μg/mL, demonstrating greater activity than ciprofloxacin or ofloxacin in the same study panel [1][2]. Against Stenotrophomonas (Xanthomonas) maltophilia, cadrofloxacin produced an MIC90 of 2 μg/mL, also exceeding the activity of the comparator fluoroquinolones [1][2]. For reference, the median MIC90 against Enterobacteriaceae was 0.06 μg/mL (range 0.015–16 μg/mL) [1].

Acinetobacter & S. maltophilia
Head-to-head
MIC90 0.03 µg/mL (Acinetobacter); 2 µg/mL (S. maltophilia)
Supports screening against non-fermenting Gram-negatives
Lower MIC90 than ciprofloxacin/ofloxacin in panel
Non-fermenting Gram-negative bacteria Acinetobacter Stenotrophomonas maltophilia

Murine Respiratory Model: In Vivo Efficacy

In a murine model of respiratory infection caused by Streptococcus pneumoniae or Haemophilus influenzae, oral doses of cadrofloxacin (CS-940) produced better efficacy than equivalent doses of tosufloxacin and sparfloxacin [1]. The study further attributed this in vivo advantage not only to potent in vitro activity but also to a high transmigration ratio from the bloodstream to lung tissues [1].

Murine Respiratory Model
Head-to-head
Reported better efficacy than tosufloxacin and sparfloxacin
Reported in vivo model-response context
S. pneumoniae/H. influenzae; oral dosing; lung tissue transmigration noted
In vivo efficacy Respiratory infection Murine model

Cadrofloxacin Application Scenarios


CYP450 DDI Studies with Minimal CYP1A2/CYP2C9 Inhibition

Cadrofloxacin is uniquely suited as a fluoroquinolone comparator or control in drug-drug interaction studies where CYP1A2 or CYP2C9 inhibition would confound interpretation. In human liver microsome assays, cadrofloxacin exhibited little or no inhibition of these isoforms, whereas ciprofloxacin and levofloxacin showed measurable IC50 values [5]. Researchers evaluating co-administered CYP substrates (e.g., theophylline, warfarin, phenytoin) can use cadrofloxacin to isolate the antibacterial's direct pharmacodynamic effects from metabolic interactions.

In Vitro Susceptibility Testing: Staphylococci & Non-Fermenters

Based on quantitative MIC90 data, cadrofloxacin serves as an effective reference compound for studies targeting oxacillin-susceptible staphylococci (2- to 8-fold more active than ciprofloxacin or ofloxacin) [5]. It also demonstrates potent activity against Acinetobacter spp. (MIC90 = 0.03 μg/mL) and moderate activity against Stenotrophomonas maltophilia (MIC90 = 2 μg/mL), exceeding the activity of ciprofloxacin and ofloxacin in the same testing panel [5][3].

Hepatobiliary Pharmacokinetics & Tissue Distribution

Cadrofloxacin exhibits quantifiable biliary excretion and gallbladder tissue penetration in human subjects. Following a 200 mg oral dose, gallbladder tissue concentrations reached 0.6–8.6 μg/mL within 2.9–5.7 hours post-administration, with tissue-to-serum ratios ranging from 0.6 to 3.4 [5]. Bile concentrations peaked at 2.5–12.9 μg/mL, and cumulative biliary recovery (unchanged compound plus glucuronide conjugate) was 0.02–0.49% within 0–6 hours [5]. These data support the use of cadrofloxacin in hepatobiliary drug disposition models.

Murine Respiratory Models with Lung Penetration

In murine respiratory infection models, cadrofloxacin demonstrated superior in vivo efficacy compared to tosufloxacin and sparfloxacin against S. pneumoniae and H. influenzae [5]. The enhanced efficacy correlates with a high transmigration ratio from bloodstream to lung tissue [5]. This profile makes cadrofloxacin a valuable tool for preclinical studies investigating the relationship between fluoroquinolone tissue penetration and antibacterial outcomes.

Application
Selection Property
Validation Focus
CYP450 DDI research models
Minimal CYP1A2/CYP2C9 inhibition profile
DDI study context with co-administered CYP substrates
Antimicrobial susceptibility screening
Reported staphylococcal and non-fermenter activity
MIC endpoint review in screening panels
Hepatobiliary pharmacokinetic research
Biliary excretion and gallbladder tissue distribution
Tissue-to-serum ratio and biliary recovery review
Respiratory infection model research
Lung tissue transmigration and in vivo model response
Tissue penetration and bacterial clearance endpoints
Cadrofloxacin is a research-use-only tool compound. All listed applications are experimental model contexts, not therapeutic indications. Endpoint responses must be validated in the user's specific assay system.

Technical Documentation Hub

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